molecular formula C9H11N5 B13072073 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13072073
M. Wt: 189.22 g/mol
InChI Key: BDLIXARWIVREQL-UHFFFAOYSA-N
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Description

1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-methyl-3-pyridinemethanol with 1H-1,2,4-triazole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes the preparation of intermediates, followed by cyclization and functional group modifications to yield the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

  • 1-(5-Methyl-3-pyridinyl)ethanone
  • 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
  • 3-(Pyridin-3-ylamino)cyclohex-2-enones

Uniqueness: 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1-[(5-methylpyridin-3-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H11N5/c1-7-2-8(4-11-3-7)5-14-6-12-9(10)13-14/h2-4,6H,5H2,1H3,(H2,10,13)

InChI Key

BDLIXARWIVREQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)CN2C=NC(=N2)N

Origin of Product

United States

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